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Abstract

Monomethyl maleate, a key intermediate in various chemical syntheses, including
pharmaceuticals and polymers, possesses thermodynamic properties that are crucial for
reaction optimization, process design, and safety assessment. This technical guide provides a
comprehensive overview of the thermodynamic properties of monomethyl maleate. Due to the
limited availability of direct experimental data in publicly accessible literature, this document
outlines the established experimental and computational methodologies for determining these
properties. It serves as a foundational resource for researchers and professionals in drug
development and chemical sciences, offering detailed protocols and theoretical frameworks for
the accurate assessment of the thermodynamic profile of monomethyl maleate.

Introduction

Monomethyl maleate ((Z)-4-methoxy-4-oxobut-2-enoic acid) is an organic compound with the
chemical formula CsHeOa. It is the monoester of maleic acid and methanol. Its structure,
featuring both a carboxylic acid and an ester functional group, as well as a carbon-carbon
double bond, makes it a versatile building block in organic synthesis. Understanding its
thermodynamic properties, such as enthalpy of formation, entropy, Gibbs free energy of
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formation, and heat capacity, is fundamental for controlling chemical reactions, predicting
equilibrium positions, and ensuring the thermal stability of processes in which it is involved.

This guide is structured to provide a clear pathway for obtaining and utilizing the
thermodynamic data of monomethyl maleate. It begins by summarizing the known physical
properties and then delves into the detailed experimental and computational protocols for
determining the core thermodynamic parameters.

Synthesis of Monomethyl Maleate

Monomethyl maleate is typically synthesized through the esterification of maleic anhydride
with methanol.[1][2][3] This reaction is an exothermic process that can be carried out under
mild conditions.[4]

The reaction involves the nucleophilic attack of the methanol oxygen on one of the carbonyl
carbons of the maleic anhydride ring, leading to the opening of the anhydride ring and the
formation of the monoester.[2] The reaction can proceed to form dimethyl maleate if an excess
of methanol is used, particularly under more vigorous conditions or in the presence of a
catalyst.[2] To favor the formation of monomethyl maleate, a 1:1 molar ratio of maleic
anhydride to methanol is often employed.[2] The reaction can be performed at room
temperature or with gentle heating, for instance, between 30 to 55 °C.[5]

Below is a diagram illustrating the synthesis pathway of monomethyl maleate from maleic
anhydride and methanol.

[Maleic Anhydride + Methanol (Nucleophilic Attack)

Methanol

[Monomethyl Maleate]
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Caption: Synthesis of Monomethyl Maleate.
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Physicochemical Properties of Monomethyl Maleate

While extensive thermodynamic data is not readily available, some fundamental
physicochemical properties of monomethyl maleate have been reported. These are
summarized in the table below.

Property Value Reference(s)
Molecular Formula CsHeOa4 [51[6]
Molecular Weight 130.10 g/mol [6]
Appearance Colorless to pale yellow liquid [7]

Melting Point -37 °C [5]

Boiling Point 160 °C [5]

Density 1.252 g/cm3 at 20 °C [8]

CAS Number 3052-50-4 [51[7]

Core Thermodynamic Properties: Data and
Experimental Determination

As of the date of this publication, specific experimental values for the core thermodynamic
properties of monomethyl maleate (enthalpy of formation, standard molar entropy, Gibbs free
energy of formation, and heat capacity) are not available in the surveyed literature. This
section, therefore, outlines the standard and rigorous experimental methodologies that are
employed to determine these crucial parameters for organic compounds.

Enthalpy of Combustion and Formation (AHc® and AHf°)

The standard enthalpy of formation of monomethyl maleate can be determined indirectly from
its standard enthalpy of combustion, which is measured experimentally using bomb calorimetry.

Objective: To measure the heat of combustion of monomethyl maleate at constant volume.

Apparatus:
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Adiabatic bomb calorimeter

Oxygen cylinder with pressure regulator
Pellet press

Crucible (platinum or other inert material)
Fuse wire (e.g., platinum or nickel-chromium)
High-precision thermometer

Balance (accurate to at least 0.1 mg)
Procedure:

Sample Preparation: A precisely weighed sample of monomethyl maleate (typically 0.5 -
1.0 g) is placed in the crucible.

Bomb Assembly: A known length of fuse wire is connected to the electrodes of the bomb
head, with the wire in contact with the sample. A small, known amount of distilled water
(usually 1 mL) is added to the bomb to ensure that any water formed during combustion is in
the liquid state. The bomb is then sealed.

Pressurization: The bomb is purged of air and then filled with high-purity oxygen to a
pressure of approximately 30 atm.

Calorimeter Setup: The sealed bomb is placed in the calorimeter bucket, which is filled with a
precisely known mass of water. The calorimeter is then assembled with the stirrer and
thermometer.

Temperature Equilibration: The system is allowed to equilibrate, and the initial temperature is
recorded over a period of time to establish a baseline drift.

Ignition: The sample is ignited by passing an electric current through the fuse wire.

Temperature Measurement: The temperature of the water in the calorimeter is recorded at
regular intervals until a maximum temperature is reached and the post-combustion
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temperature drift is established.

o Post-Combustion Analysis: The bomb is depressurized, and the interior is rinsed with distilled
water. The rinsings are titrated to determine the amount of nitric acid formed from any
nitrogen present in the oxygen. The length of the unburned fuse wire is measured.

Data Analysis: The heat of combustion at constant volume (AUc) is calculated using the
following equation:

AUc = - (Ccal * AT - gfuse - gqacid) / msample
Where:

o Ccal is the heat capacity of the calorimeter system, determined by calibrating with a standard
substance of known heat of combustion (e.g., benzoic acid).

e AT is the corrected temperature rise.

e (fuse is the heat released by the combustion of the fuse wire.
e gacid is the heat of formation of nitric acid.

o msample is the mass of the monomethyl maleate sample.

The standard enthalpy of combustion (AHc®) can then be calculated from AUc using the
relationship:

AHc® = AUc + AngasRT

Where Angas is the change in the number of moles of gas in the combustion reaction. From
the balanced combustion equation for monomethyl maleate (CsHeOa(l) + 4.502(g) — 5CO2(Q)
+ 3H20(l)), Angas =5 - 4.5 =0.5.

Finally, the standard enthalpy of formation (AHf°) of monomethyl maleate can be calculated
using Hess's Law:

AHf°(CsHsOa, I) = 5 * AHFP(CO2, g) + 3 * AHF(H20, 1) - AHc*(CsHeOa, )
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where the standard enthalpies of formation of CO2z and H20 are well-established values.

The following diagram illustrates the experimental workflow for bomb calorimetry.

Sample Preparation
(Weighing)
Bomb Assembly
(Fuse Wire & Water)
Pressurization
(Oxygen at 30 atm)

:

Calorimeter Setup
(Bomb in Water)

:

[Temperature Equilibration)

El'emperature Measuremena

:

Post-Combustion Analysis
(Acid Titration, Unburned Wire)

:

Calculation of AHc® and AHf°
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Caption: Bomb Calorimetry Workflow.

Heat Capacity (Cp) and Enthalpies of Phase Transitions

Differential Scanning Calorimetry (DSC) is a powerful technique for measuring the heat
capacity of a substance as a function of temperature, as well as the enthalpies of phase
transitions (e.g., melting and boiling).

Objective: To measure the heat capacity and enthalpy of fusion of monomethyl maleate.

Apparatus:

Differential Scanning Calorimeter

Hermetically sealed sample pans (e.g., aluminum)

Balance (accurate to at least 0.01 mg)

Inert purge gas (e.g., nitrogen)

Procedure:

Calibration: The DSC instrument is calibrated for temperature and enthalpy using standard
reference materials with known melting points and enthalpies of fusion (e.g., indium).

o Sample Preparation: A small, precisely weighed sample of monomethyl maleate (typically
5-10 mg) is placed in a sample pan, which is then hermetically sealed. An empty sealed pan
Is used as a reference.

e DSC Scan: The sample and reference pans are placed in the DSC cell. The system is
purged with an inert gas. A temperature program is initiated, which typically involves cooling
the sample to a low temperature (e.g., -100 °C) and then heating it at a constant rate (e.g.,
10 °C/min) over the desired temperature range.

o Data Collection: The DSC instrument measures the difference in heat flow between the
sample and the reference pan as a function of temperature.
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Data Analysis:

o Heat Capacity (Cp): The heat capacity of the sample is proportional to the difference in heat
flow between the sample and the baseline. It can be calculated using a three-step method
involving a baseline scan (empty pans), a standard scan (with a sapphire standard), and the
sample scan.

o Enthalpy of Fusion (AHfus): The enthalpy of fusion is determined by integrating the area of
the peak corresponding to the melting transition on the DSC thermogram.

o Melting Point (Tm): The melting point is typically taken as the onset temperature or the peak
temperature of the melting endotherm.

The following diagram illustrates the experimental workflow for DSC.
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Caption: DSC Experimental Workflow.
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Standard Molar Entropy (S°) and Gibbs Free Energy of
Formation (AGf°)

The standard molar entropy of monomethyl maleate can be determined from the heat
capacity data obtained by DSC, integrated from O K to the standard temperature of 298.15 K.
This requires heat capacity measurements down to very low temperatures.

The standard Gibbs free energy of formation can then be calculated using the following
fundamental thermodynamic equation:

AGT® = AHf° - TAST®

where ASf° is the standard entropy of formation, calculated from the standard molar entropies
of monomethyl maleate and its constituent elements in their standard states.

Computational Thermochemistry

In the absence of experimental data, computational chemistry provides a powerful alternative
for predicting the thermodynamic properties of molecules like monomethyl maleate. High-level
ab initio methods can yield accurate thermochemical data.

Computational Methodology

A common approach involves using composite methods such as the Gaussian-n (Gn) theories
(e.g., G4) or similar high-accuracy models.[9][10] These methods combine calculations at
different levels of theory and basis sets to approximate the results of a very high-level
calculation with a large basis set.

General Workflow:

o Geometry Optimization: The molecular geometry of monomethyl maleate is optimized using
a reliable method, such as density functional theory (DFT) with a suitable functional (e.g.,
B3LYP) and basis set (e.g., 6-31G(d)).

e Frequency Calculation: A vibrational frequency analysis is performed at the same level of
theory to confirm that the optimized structure is a true minimum on the potential energy
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surface (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energy
(ZPVE) and thermal corrections to enthalpy and entropy.

» Single-Point Energy Calculations: A series of high-level single-point energy calculations are
performed on the optimized geometry using progressively larger basis sets and more
sophisticated electron correlation methods (e.g., Mgller-Plesset perturbation theory (MP2,
MP4) and coupled cluster theory (CCSD(T))).

» Extrapolation and Correction: The results of these calculations are combined in a predefined
manner to extrapolate to the complete basis set limit and to account for various energetic
contributions, yielding a highly accurate total electronic energy.

o Thermochemical Property Calculation: The calculated total energy is combined with the
thermal corrections from the frequency calculation to determine the standard enthalpy of
formation, standard molar entropy, and Gibbs free energy of formation.

The following diagram illustrates a generalized workflow for computational thermochemistry.
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[Calculation of Thermodynamic Properties)

Caption: Computational Thermochemistry Workflow.

Summary of Thermodynamic Data (Template)

The following table is a template for summarizing the core thermodynamic properties of
monomethyl maleate. The values are to be populated upon the successful application of the
experimental and/or computational methods described in this guide.
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Thermodynamic . Method of
Symbol Value (units) L.
Property Determination

Standard Enthalpy of

) o AHf(1) To be determined Bomb Calorimetry
Formation (liquid)
Standard Molar ) DSC / Statistical
S° To be determined
Entropy Mech.
Standard Gibbs Free
) AGT° To be determined Calculation
Energy of Formation
Heat Capacity (liquid, )
Cp(l) To be determined DSC
at 298.15 K)
Enthalpy of Fusion AHfus To be determined DSC
Conclusion

This technical guide has addressed the critical need for thermodynamic data for monomethyl
maleate in the fields of chemical research and drug development. While direct experimental
values for key thermodynamic properties are currently scarce in the literature, this document
provides a comprehensive framework for their determination. Detailed experimental protocols
for bomb calorimetry and differential scanning calorimetry have been presented, along with a
robust workflow for computational thermochemistry using established methods. By following
these methodologies, researchers can obtain the necessary data to optimize reaction
conditions, model chemical processes, and ensure the safety and efficiency of operations
involving monomethyl maleate. The provided templates for data presentation and the
illustrative diagrams of experimental and computational workflows are intended to facilitate a
systematic and accurate approach to characterizing the thermodynamic profile of this important
chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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